REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:13]=[N:14][C:15]([NH2:18])=[N:16][CH:17]=2)=[CH:8][C:7]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>CCO.[Zn]>[NH2:18][C:15]1[N:16]=[CH:17][C:12]([C:9]2[CH:8]=[C:7]([NH2:19])[C:6]([NH:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[CH:11][CH:10]=2)=[CH:13][N:14]=1 |f:1.2|
|
Name
|
5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine
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Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=C(C=C(C=C1)C=1C=NC(=NC1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture is filtered through a short pad of diatomaceous earth
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Type
|
WASH
|
Details
|
The filter pad is rinsed with MeOH (50 mL)
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Type
|
CONCENTRATION
|
Details
|
the combined filtrate is concentrated
|
Type
|
EXTRACTION
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Details
|
The residue is extracted with H2O (50 mL) and EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with saturated NaHCO3 solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)C=1C=C(C(=CC1)NC(C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |